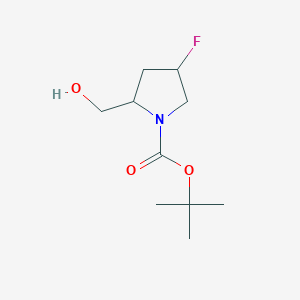

Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (C₁₀H₁₈FNO₃) is a fluorinated pyrrolidine derivative featuring a tert-butyl carbamate group, a hydroxymethyl substituent at position 2, and a fluorine atom at position 4 of the pyrrolidine ring . Its stereochemistry varies depending on synthesis routes, with common isomers including (2S,4R) and (2R,4S) configurations . This compound serves as a critical chiral building block in pharmaceutical research, particularly for synthesizing kinase inhibitors, radiopharmaceuticals, and other bioactive molecules . Its fluorine atom enhances metabolic stability and binding affinity, while the hydroxymethyl group allows for further functionalization .

Properties

IUPAC Name |

tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEMZCLHRRRKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334491-14-3 | |

| Record name | tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves:

- Construction of the pyrrolidine ring with appropriate substitution,

- Introduction of the fluorine atom at the 4-position,

- Installation of the hydroxymethyl group at the 2-position,

- Protection of the nitrogen as a tert-butyl carbamate (Boc) group.

The Boc protection is a common strategy to stabilize the nitrogen during fluorination and hydroxymethylation steps.

Fluorination Methods

Fluorination at the 4-position of the pyrrolidine ring is a key step. Common methods include:

Nucleophilic substitution using fluorinating agents : For example, conversion of a suitable leaving group (e.g., mesylate or tosylate) at the 4-position to fluorine using cesium fluoride in polar aprotic solvents such as N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) at elevated temperatures (around 85–100°C).

Use of fluorinating reagents : Direct fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor can be applied to hydroxyl precursors.

From analogous examples, cesium fluoride-mediated fluorination of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate derivatives has been successful, yielding fluorinated products in moderate to good yields (~58–60%) under heating in DMA at 85°C for 12–18 hours.

Boc Protection of the Nitrogen

The nitrogen atom in the pyrrolidine ring is protected as a tert-butyl carbamate to prevent side reactions during fluorination and hydroxymethylation.

- Boc protection is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in an organic solvent (e.g., dichloromethane).

This step is often performed early in the synthetic route to stabilize the nitrogen functionality.

Representative Preparation Procedure (Inferred)

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| 1. Boc Protection | Pyrrolidine derivative + Boc2O + base, room temperature | High (>90%) | Protects nitrogen |

| 2. Formation of 4-methanesulfonyloxy intermediate | Reaction with methanesulfonyl chloride (MsCl) and base | Moderate to high | Prepares leaving group for fluorination |

| 3. Fluorination | CsF in DMA, 85°C, 12–18 h | 58–60% | Nucleophilic substitution of mesylate by fluoride |

| 4. Hydroxymethylation | Formaldehyde or reduction of aldehyde intermediate | Not explicitly reported | Introduces hydroxymethyl at 2-position |

Data Table: Reported Yields and Conditions from Analogous Piperidine Derivatives

Detailed Research Findings and Notes

The fluorination step using cesium fluoride is sensitive to reaction time and temperature; prolonged heating with multiple additions of CsF and substrate can improve conversion.

Solvent choice is critical; polar aprotic solvents like DMA or DMF are preferred to facilitate nucleophilic substitution.

Boc protection is stable under these fluorination conditions, allowing for selective fluorination without deprotection.

Hydroxymethylation methods are less documented for this specific compound but are standard in pyrrolidine chemistry.

No direct literature synthesis tables for tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate were found in major chemical databases, indicating the need for adaptation from related compounds.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: 4-fluoro-2-(carboxymethyl)pyrrolidine-1-carboxylate.

Reduction: 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral organic compound with potential applications in drug development and the synthesis of biologically active molecules . Its unique stereochemistry and functional groups may enhance its biological activity and therapeutic potential .

Chemical Identifiers

Synonyms

- tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- (2S,4R)-Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- (4R)-1-Boc-4-fluoro-D-prolinol

- (2R,4R)-1-Boc-4-fluoro-2-(hydroxymethyl)pyrrolidine

- (2R,4R)-N-Boc-4-fluoro-2-(hydroxymethyl)pyrrolidine

Physicochemical Properties

Potential Applications

- Medicinal Chemistry : Due to its unique structure, it is of interest in medicinal chemistry and drug development .

- Cosmetics : Experimental design techniques are effective tools for research and development of cosmetics, since it allow the assessment of the individual and interaction effects of raw materials in the responses, rheological parameters, sensory and clinical efficacy .

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Insights :

- Hydroxymethyl vs. Methanesulfonyloxy : The hydroxymethyl group in the target compound enables alcohol-based reactions (e.g., esterification), while methanesulfonyloxy derivatives are better leaving groups for nucleophilic substitutions .

- Fluorine Position : Fluorine at position 4 (vs. 3,3-diF in ) reduces steric hindrance, favoring interactions with biological targets like kinase active sites .

Stereochemical Variations and Impact

Table 2: Stereoisomer Comparison

Key Insights :

- Diastereomer Separation : highlights distinct Rf values (0.56 vs. 0.72) for (2S,4S) and (2R,4S) diastereomers, underscoring the need for precise chromatography in drug development .

- Biological Activity : The (2S,4R) isomer in is prioritized for its superior binding to tropomyosin receptor kinases (Trk), critical in cancer therapy .

Biological Activity

Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known by its CAS number 869527-51-5, is a compound of interest due to its potential biological activities. This compound features a pyrrolidine ring with a hydroxymethyl and a fluorine substituent, which may influence its pharmacological properties.

- Molecular Formula : C10H18FNO3

- Molecular Weight : 219.25 g/mol

- IUPAC Name : tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Synonyms : (4R)-1-Boc-4-fluoro-D-prolinol, (2R,4R)-N-Boc-4-fluoro-2-(hydroxymethyl)pyrrolidine

These properties suggest that the compound may interact with biological systems in unique ways, particularly due to the presence of the fluorine atom, which is known to enhance metabolic stability and bioactivity.

Research indicates that compounds with similar structures can interact with various biological targets. The presence of the fluorine atom in Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate may enhance binding affinity to specific receptors or enzymes, potentially leading to increased efficacy in therapeutic applications.

Case Studies and Research Findings

- Anticancer Activity : A study exploring the structure-activity relationship (SAR) of pyrrolidine derivatives indicated that modifications at the 4-position, such as fluorination, can significantly enhance anticancer activity. This is attributed to improved interactions with target proteins involved in cancer progression .

- Beta-Adrenergic Receptor Modulation : Compounds similar to Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine have been studied for their effects on beta-3 adrenergic receptors. These receptors are implicated in metabolic regulation and thermogenesis, suggesting that such compounds could be beneficial in treating metabolic disorders .

- Neuropharmacological Effects : The incorporation of hydroxymethyl groups has been linked to increased neuroprotective effects in animal models. Research suggests that these compounds can modulate neurotransmitter systems, providing potential therapeutic avenues for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes and reaction conditions for Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step strategies:

Starting Materials : Pyrrolidine derivatives (e.g., tert-butyl 3-aminomethylpyrrolidine-1-carboxylate) and fluorinating agents (e.g., Selectfluor®) .

Fluorination : Introduce fluorine at the 4-position via electrophilic fluorination under mild conditions (e.g., DMF, 0–25°C) .

Hydroxymethylation : Install the hydroxymethyl group using formaldehyde or formaldehyde equivalents in the presence of a base (e.g., NaH) .

Protection/Deprotection : The tert-butyl carbamate (Boc) group is retained for amine protection, requiring acidic conditions (e.g., TFA) for removal .

Table 1 : Comparison of Synthetic Approaches

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Fluorination | Selectfluor®, DMF, 25°C | 50–65% | Competing side reactions at the pyrrolidine ring |

| Hydroxymethylation | Formaldehyde, NaH, THF | 70–85% | Steric hindrance from the Boc group |

Optimization strategies include adjusting solvent polarity and temperature gradients to improve regioselectivity .

Q. How is the compound characterized using spectroscopic and spectrometric techniques?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the pyrrolidine ring, fluorinated position, and hydroxymethyl group. For example, the fluorine atom deshields adjacent protons, causing distinct splitting patterns in 1H NMR .

- HRMS/ESI-MS : Verify molecular weight (C10H18FNO3) and fragmentation patterns to confirm purity .

- IR Spectroscopy : Identify hydroxyl (∼3400 cm⁻¹) and carbonyl (∼1700 cm⁻¹) stretches .

Note : Dynamic effects (e.g., rotational isomers) may complicate NMR interpretation, requiring variable-temperature studies .

Advanced Research Questions

Q. How do stereochemical and electronic factors influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The bulky tert-butyl group restricts access to the carbamate carbonyl, favoring reactions at the hydroxymethyl group .

- Electronic Effects : The electron-withdrawing fluorine atom increases the electrophilicity of adjacent carbons, facilitating SN2 reactions at the 4-position .

- Case Study : Reaction with tosyl chloride selectively functionalizes the hydroxymethyl group over the fluorinated site (yield: 78%) due to steric shielding .

Table 2 : Reactivity Comparison with Analogues

| Compound | Reaction Site | Yield (%) |

|---|---|---|

| Non-fluorinated analogue | Carbamate carbonyl | 45 |

| 4-Fluoro derivative | Hydroxymethyl | 78 |

Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .

Q. What experimental approaches resolve contradictions in reported synthetic yields or biological activity data?

- Methodological Answer :

- Yield Discrepancies : Variations (e.g., 42% vs. 69% in similar compounds) arise from differences in purification (e.g., column chromatography vs. recrystallization) or reaction scales . Validate protocols using controlled small-scale trials.

- Biological Activity : Compare assays using standardized cell lines and purity checks (e.g., HPLC ≥95%). For example, chlorine-substituted analogs show higher kinase inhibition than fluorine derivatives due to enhanced hydrophobic interactions .

Table 3 : Data Reconciliation Workflow

| Step | Action | Tools |

|---|---|---|

| 1 | Verify purity | HPLC, NMR |

| 2 | Replicate conditions | Lab notebooks, SOPs |

| 3 | Benchmark against analogs | PubChem, ChEMBL |

Cross-referencing with crystallographic data (e.g., Acta Crystallographica reports) ensures structural accuracy .

Q. How does fluorination at the 4-position alter physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer :

- Lipophilicity : Fluorine increases logP by ∼0.5 units, enhancing membrane permeability .

- Metabolic Stability : The C-F bond resists oxidative degradation, prolonging half-life in vitro .

- Solubility : Polar hydroxymethyl and fluorine groups improve aqueous solubility (∼2.5 mg/mL) vs. non-polar analogs .

Table 4 : Property Comparison

| Property | 4-Fluoro Derivative | Non-Fluorinated Analog |

|---|---|---|

| logP | 1.2 | 0.7 |

| Half-life (h) | 6.3 | 2.1 |

| Solubility (mg/mL) | 2.5 | 0.9 |

Use QSAR models to predict bioactivity changes .

Safety and Best Practices

Q. What are the recommended handling protocols for Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate in research settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Note : No GHS classification is reported, but treat as a potential irritant based on structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.